

Application Notes and Protocols for NVS-PAK1-1 in Kinase Assays

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Compound of Interest

Compound Name: *Nvs-pak1-1*

Cat. No.: *B15605385*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **NVS-PAK1-1**, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1), in various kinase assay formats. The information is intended to assist researchers in accurately assessing the inhibitory activity of **NVS-PAK1-1** and similar compounds targeting the PAK1 signaling pathway.

Introduction to NVS-PAK1-1

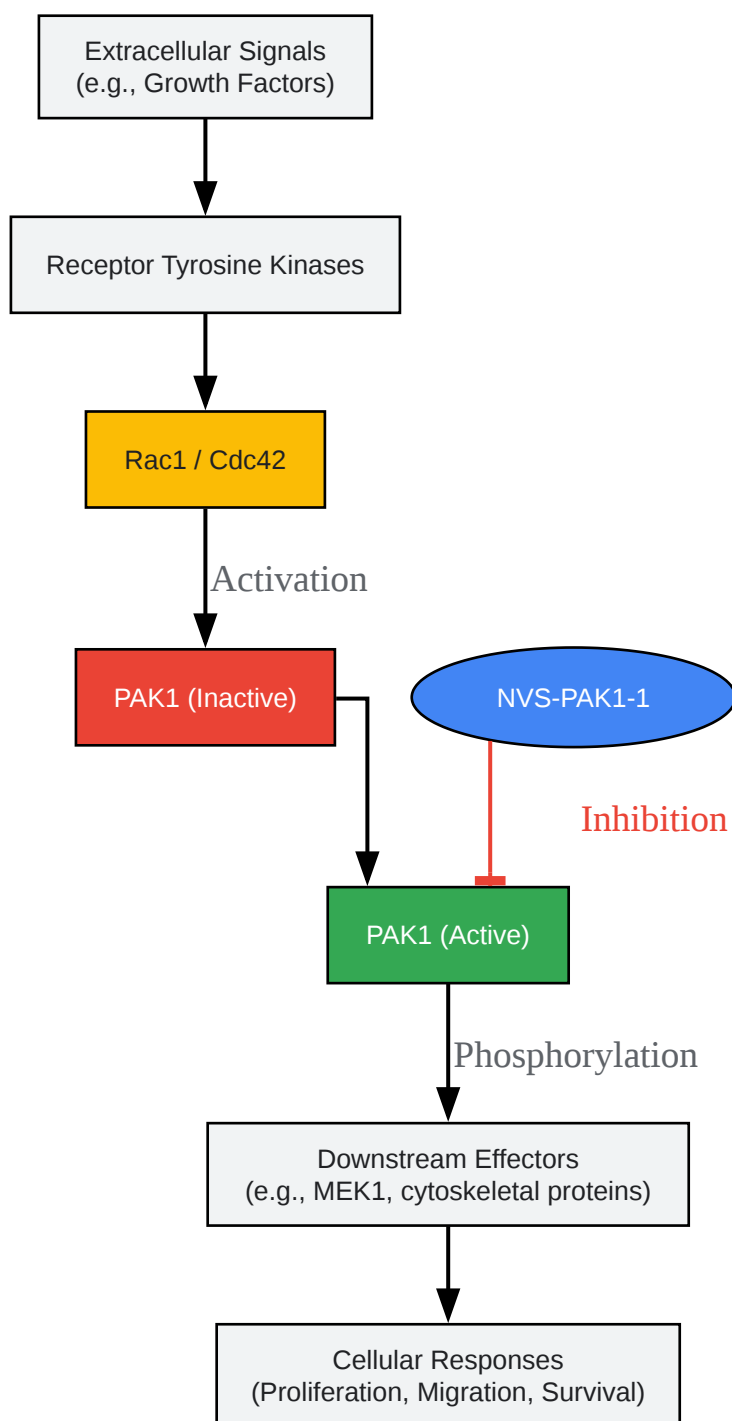
NVS-PAK1-1 is a chemical probe that acts as a highly potent and selective allosteric inhibitor of PAK1.[1] It demonstrates significant selectivity for PAK1 over other PAK isoforms and the broader kinome.[1] **NVS-PAK1-1** binds to a pocket formed in the "DFG-out" conformation of the PAK1 kinase domain, a mechanism distinct from typical ATP-competitive inhibitors.[2] This allosteric inhibition makes it a valuable tool for studying the specific roles of PAK1 in cellular signaling pathways.

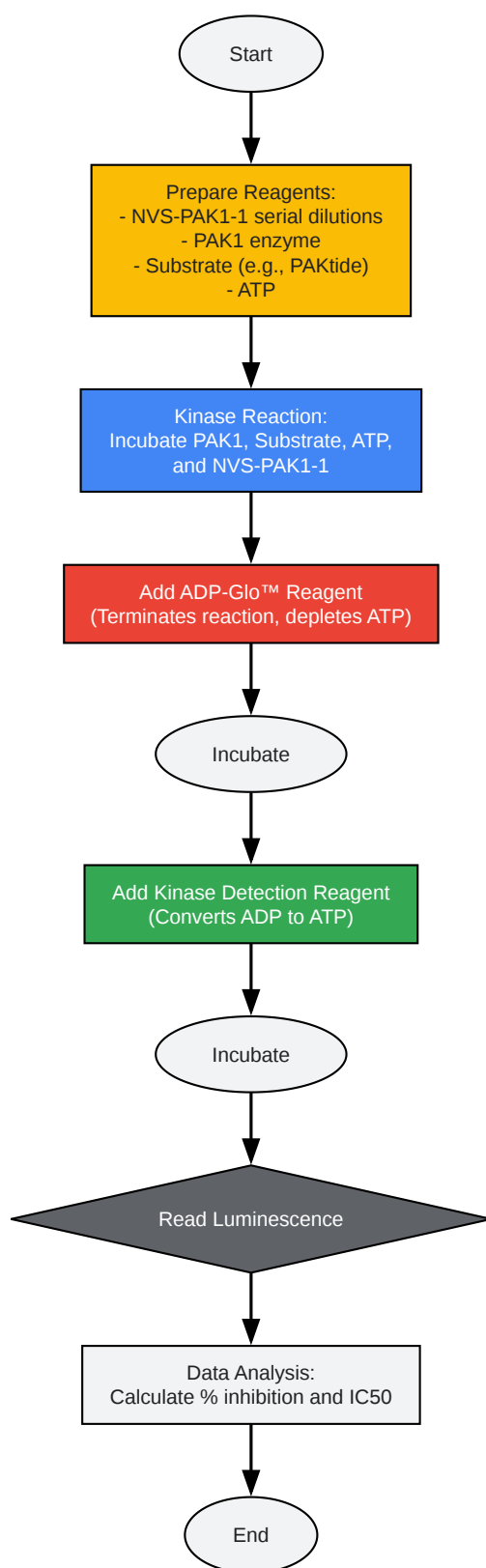
PAK1 Signaling Pathway

P21-activated kinases (PAKs) are a family of serine/threonine kinases that are key effectors of the Rho family small GTPases, Rac1 and Cdc42.[3] They are divided into two groups, with PAK1, PAK2, and PAK3 belonging to Group I.[3] PAK1 is involved in a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[3][4] Its activation can be initiated by various extracellular signals that lead to the activation of Rac1/Cdc42.[5] Once activated, PAK1 can phosphorylate a wide range of downstream

substrates, influencing pathways such as the MAPK and PI3K/AKT signaling cascades.^[6]

Dysregulation of PAK1 activity has been implicated in several diseases, including cancer.^{[3][7]}





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